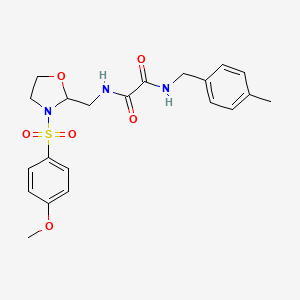
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound belonging to the class of oxalamides, characterized by its complex structure that includes an oxazolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as antimicrobial agents and in other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O5S, with a molecular weight of approximately 420.49 g/mol. The structural features include:
- Oxazolidinone ring : Known for its efficacy against various bacterial strains.
- Sulfonyl group : Enhances solubility and reactivity.
- Methylbenzyl substituent : Potentially influences pharmacokinetics and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O5S |
| Molecular Weight | 420.49 g/mol |
| Solubility | Soluble in DMF, DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. The biological activity of this compound has been explored in several studies:
- Mechanism of Action : The oxazolidinone ring interacts with bacterial ribosomes, inhibiting protein synthesis. This mechanism is crucial for its effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).
- Comparative Studies : In vitro studies have shown that modifications in the structure can significantly influence the potency and spectrum of activity against different pathogens. For instance, compounds with varying substituents on the oxazolidinone ring have demonstrated differential efficacy against various bacterial strains.
Case Studies
Several case studies have focused on the biological evaluation of similar compounds:
- Study A : Investigated the efficacy of a related oxazolidinone derivative against a panel of clinical isolates. Results indicated that the compound exhibited MIC (Minimum Inhibitory Concentration) values ranging from 0.5 to 8 µg/mL against resistant strains.
- Study B : Evaluated the pharmacokinetics of another oxazolidinone compound in animal models, revealing favorable absorption and distribution profiles that enhance its therapeutic potential.
Table 2: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N1-((3-((4-methoxyphenyl)sulfonyl)... | 0.5 | MRSA |
| Oxazolidinone Variant A | 2 | Enterococcus faecalis |
| Oxazolidinone Variant B | 8 | Streptococcus pneumoniae |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of Oxazolidinone : Cyclization reactions using amino alcohols and carbonyl compounds.
- Sulfonation Reaction : Introduction of the sulfonyl group using sulfonyl chlorides.
- Coupling Reaction : Final coupling with the oxalamide moiety using reagents like DCC (N,N’-dicyclohexylcarbodiimide).
Table 3: Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Cyclization to form oxazolidinone |
| Step 2 | Sulfonation to introduce sulfonyl group |
| Step 3 | Coupling with oxalamide using coupling reagents |
Propiedades
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-3-5-16(6-4-15)13-22-20(25)21(26)23-14-19-24(11-12-30-19)31(27,28)18-9-7-17(29-2)8-10-18/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFPYCZBEYDRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














